molecular formula C14H16N4O2S2 B2611778 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide CAS No. 868974-35-0

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No.: B2611778
CAS No.: 868974-35-0
M. Wt: 336.43
InChI Key: KZIOUDAUIYPYQU-UHFFFAOYSA-N
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Description

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a 1,3,4-thiadiazole derivative characterized by a thioether-linked acetamide group at the 2-position of the thiadiazole ring and a phenylethyl substituent on the terminal acetamide moiety. The 1,3,4-thiadiazole core provides structural rigidity and facilitates interactions with biological targets, while the acetamide and phenylethyl groups enhance solubility and modulate receptor binding .

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S2/c1-10(19)16-13-17-18-14(22-13)21-9-12(20)15-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,15,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIOUDAUIYPYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions. This reaction forms 5-acetamido-1,3,4-thiadiazole.

    Introduction of the Sulfanyl Group: The 5-acetamido-1,3,4-thiadiazole is then reacted with a suitable thiol reagent, such as 2-mercaptoacetic acid, to introduce the sulfanyl group.

    Attachment of the Phenylethyl Group: The final step involves the reaction of the intermediate compound with 2-phenylethylamine under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines or thiols; reactions can be conducted under mild to moderate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound, potentially altering the thiadiazole ring or the sulfanyl group.

    Substitution: New compounds with different functional groups replacing the sulfanyl group.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiadiazole derivatives indicated that the presence of the acetamido group enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. In silico molecular docking studies have indicated that it may act as a 5-lipoxygenase inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. This makes it a candidate for further development as an anti-inflammatory agent .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been extensively studied. A related compound demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest . The structural features of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide suggest similar potential.

Case Study 1: Synthesis and Evaluation

A study synthesized related thiadiazole compounds and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit the growth of cancer cells in vitro. Results showed that modifications to the thiadiazole ring significantly affected their anticancer activity, highlighting the importance of structural optimization in drug design .

CompoundIC50 (µM)Cell Line
Thiadiazole A12.5MDA-MB-231
Thiadiazole B15.0A549
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamideTBDTBD

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on similar compounds indicated that modifications to the acetamido group could enhance binding affinity to target proteins involved in inflammation and cancer progression. The docking scores suggested that the compound could effectively bind to the active sites of relevant enzymes, making it a promising candidate for drug development .

Mechanism of Action

The mechanism of action of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Cyclohexylamino vs. Acetamido Substitution

Compound: 2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide (CAS: 728939-55-7)

  • Key Difference: Replaces the acetamido group at the 5-position of the thiadiazole with a cyclohexylamino group.
  • This substitution may alter selectivity for targets like 5-lipoxygenase (5-LOX) or β-catenin .
  • Reference :

Methylthio vs. Acetamido Substituents

Compound : 2-[(5-Methylthio-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide (CAS: 361185-03-7)

  • Key Difference : Features a methylthio group at the 5-position and a nitrophenyl terminal group.
  • Impact : The electron-withdrawing nitro group may enhance electrophilic reactivity, favoring interactions with nucleophilic residues in enzymes like Akt or LOX. However, the methylthio group is less polar than acetamido, reducing hydrogen-bonding capacity .
  • Reference :

Analogues with Varied Terminal Groups

Phenylethyl vs. Pyrazinyl Substituents

Compound : 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide

  • Key Difference : Replaces the phenylethyl group with a pyrazinyl moiety and incorporates an oxadiazole core.
  • Impact : The pyrazinyl group introduces nitrogen-rich aromaticity, improving π-π stacking with protein targets. The oxadiazole core may alter metabolic stability compared to thiadiazole derivatives .
  • Reference :

Trifluoromethylphenyl Terminal Group

Compound : 2-[(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (CAS: 477331-27-4)

  • Key Difference : Features a trifluoromethylphenyl terminal group and a benzylsulfanyl substituent.
  • Impact : The trifluoromethyl group enhances metabolic resistance and hydrophobic interactions, while the benzylsulfanyl group may increase steric bulk, affecting binding pocket accessibility .
  • Reference :

Anticancer Activity

Compound 4y: N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide

  • Activity : IC₅₀ = 0.084 ± 0.020 mmol L⁻¹ (MCF7) and 0.034 ± 0.008 mmol L⁻¹ (A549), surpassing cisplatin in potency.
  • Comparison : The dual thiadiazole-thioacetamide structure enhances cross-target interactions, whereas the target compound’s acetamido group may favor selectivity for β-catenin or Akt pathways .
  • Reference :

Compound 63 : 2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide

  • Activity : Demonstrates moderate cytotoxicity via apoptosis induction. The free sulfhydryl group may confer redox-modulating effects absent in the target compound .
  • Reference :

Anti-Inflammatory and Enzyme Inhibition

Compound 3: N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide

  • Activity : Inhibits Akt (92.36%) and induces apoptosis in glioma cells. The 4-nitrophenyl group enhances π-π interactions with kinase active sites .
  • Comparison : The target compound’s phenylethyl group may reduce steric hindrance compared to the bulkier 4-chlorophenyl substituent .

iCRT3 : 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide

  • Activity: Wnt/β-catenin pathway inhibitor with anti-inflammatory effects.
  • Reference :

Melting Points and Yields

Compound Substituents (R1, R2) Melting Point (°C) Yield (%) Reference
Target Compound R1 = Acetamido, R2 = Phenylethyl Not reported Not reported
5e () R1 = 4-Chlorobenzyl 132–134 74
5j () R1 = 4-Chlorobenzyl 138–140 82
5m () R1 = Benzo[d]oxazol-2-ylthio 217.6–218.7 60
8t () R1 = Indol-3-ylmethyl Not reported
  • Trends : Bulky aromatic substituents (e.g., benzo[d]oxazole) correlate with higher melting points due to enhanced crystal packing . Chlorinated derivatives (e.g., 5e, 5j) exhibit moderate yields (74–82%) .

Biological Activity

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound includes a thiadiazole ring, which is often associated with various biological activities such as antimicrobial and anticancer properties.

The molecular characteristics of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide are summarized in the table below:

PropertyValue
Molecular FormulaC11H14N6O2S3
Molecular Weight358.46 g/mol
LogP2.353
LogD2.308
Polar Surface Area92.83 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors2
InChI KeyCQUVOZTZWFEHFW-UHFFFAOYSA-N

Anticancer Properties

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer activity. For example, a related compound was evaluated for its cytotoxic effects against various human cancer cell lines including HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) using the MTT assay. The findings revealed that specific derivatives induced apoptosis by modulating apoptotic proteins such as Bax and Bcl-2, suggesting that similar mechanisms could be expected for 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide .

Antimicrobial Activity

Thiadiazole derivatives are also known for their antimicrobial properties. Research has shown that compounds containing thiadiazole rings can inhibit bacterial growth effectively. The mechanism typically involves interference with bacterial cell wall synthesis or inhibition of vital enzymatic pathways .

The precise mechanism of action for 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. The presence of the acetamido group and the thiadiazole moiety is believed to enhance binding affinity to these targets, potentially leading to significant biological responses.

Case Studies

  • Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of related thiadiazole derivatives on A431 cells, it was found that compounds induced apoptosis through the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic markers. This suggests a similar potential for 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide to induce apoptosis in cancer cells .
  • Antimicrobial Testing : Another study demonstrated the antimicrobial efficacy of thiadiazole compounds against various bacterial strains. The results indicated that these compounds could serve as potential leads for developing new antibiotics .

Q & A

Q. What are the standard synthetic routes for 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves multi-step reactions starting with chloroacetamide intermediates. For example:

  • Step 1 : React 2-chloro-N-phenylacetamide derivatives with sodium azide in a toluene:water (8:2) mixture under reflux (5–7 h) to form azido intermediates .
  • Step 2 : Thiol-ene "click" chemistry or nucleophilic substitution with 5-acetamido-1,3,4-thiadiazole-2-thiol derivatives in polar aprotic solvents (e.g., DMSO) at 90°C, catalyzed by triethylamine .
  • Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) . Adjust stoichiometry (e.g., 1.5 equivalents of NaN₃ for azidation) and solvent ratios to minimize side products. Crystallization in ethanol improves purity .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., acetamide protons at δ 2.1–2.3 ppm, thiadiazole carbons at δ 160–170 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, a molecular ion at m/z 393.499 aligns with C₂₃H₂₃NO₃S .
  • Elemental Analysis : Validate C, H, N, S content (±0.4% deviation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-exudative vs. antimicrobial effects)?

Methodological Answer :

  • Dose-Response Analysis : Compare activities at standardized doses (e.g., 10 mg/kg for anti-exudative assays vs. 8 mg/kg for diclofenac controls) .
  • Target Selectivity Profiling : Use enzyme-linked assays (e.g., COX-2 inhibition for anti-inflammatory activity) and microbial MIC assays (e.g., against Staphylococcus aureus for antibacterial validation) .
  • Data Normalization : Account for solvent effects (e.g., DMSO toxicity thresholds) and use positive controls (e.g., diclofenac for anti-exudative studies) .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties?

Methodological Answer :

  • Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., sulfonamides) to improve solubility, monitored via logP calculations (target <3) .
  • Metabolic Stability : Perform microsomal incubation assays (e.g., human liver microsomes) to identify vulnerable sites (e.g., acetamide hydrolysis). Stabilize via methyl/fluoro substitutions .
  • In Silico Modeling : Use tools like SwissADME to predict absorption and BBB permeability .

Q. How can computational methods elucidate binding mechanisms with biological targets?

Methodological Answer :

  • Molecular Docking : Simulate interactions with COX-2 (PDB: 5IKT) or bacterial FabH (PDB: 1HNJ). Prioritize binding poses with thiadiazole sulfur forming hydrogen bonds .
  • Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity using descriptors like Hammett constants .

Q. What experimental designs mitigate toxicity risks during in vivo studies?

Methodological Answer :

  • Acute Toxicity Screening : Conduct OECD 423 tests in rodents, starting at 10 mg/kg, with histopathology on liver/kidney tissues .
  • Genotoxicity Assays : Use Ames test (TA98 strain) and micronucleus assays to detect mutagenic potential .
  • Metabolite Identification : LC-MS/MS analysis of plasma metabolites to detect reactive intermediates (e.g., epoxides) .

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